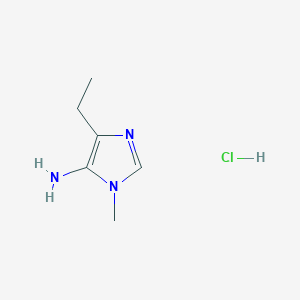![molecular formula C5H6N4S B1452571 チアゾロ[3,2-b][1,2,4]トリアゾール-6-イルメタンアミン CAS No. 1219905-66-4](/img/structure/B1452571.png)
チアゾロ[3,2-b][1,2,4]トリアゾール-6-イルメタンアミン
説明
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a chemical compound with the molecular formula C5H6N4S . It has a molecular weight of 154.2 .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine and its derivatives has been reported in several studies . One common method involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds . This reaction can be performed in acetone at room temperature in the presence of a base . The obtained thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride .Molecular Structure Analysis
The InChI code for Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is 1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
鎮痛用途
チアゾロ[3,2-b][1,2,4]トリアゾール-6-イルメタンアミン: 誘導体は、強力な鎮痛作用のために合成され、評価されています。 これらの化合物は、疼痛緩和において有望な結果を示しており、一部の誘導体はメフェナム酸などの一般的な鎮痛薬よりも有意に強力です .
抗炎症用途
鎮痛作用に加えて、これらの誘導体は強力な抗炎症効果も示しています。 インドメタシンなどの確立された抗炎症薬と比較して良好な結果を示しており、重要なことに、一部の誘導体は、多くのNSAIDの一般的な副作用である有意な潰瘍形成活性を示しません .
抗がん特性
チアゾロ[3,2-b][1,2,4]トリアゾール-6-イルメタンアミンの誘導体の一部は、その抗腫瘍活性について研究されています。 これらの化合物は、NCI 60細胞株スクリーニングで試験されており、特定の化合物は、10μMという低濃度で優れた抗がん特性を示しています .
抗菌および抗真菌効果
この化合物の誘導体は、抗菌および抗真菌活性を報告されています。 これは、さまざまな細菌および真菌感染症の治療に使用できる新しい抗菌剤を開発する可能性を示唆しています .
ファーマコフォアへの貢献
研究は、チアゾロ-トリアゾール部分のファーマコフォアへの貢献に焦点を当てています。 この構造が化合物の活性にどのように関与するかを理解することで、科学者は、効力と安全性プロファイルを向上させた新しい誘導体を設計できます .
より安全なNSAIDの開発
この化合物の有意な胃腸副作用のない鎮痛および抗炎症作用を考えると、より安全な非ステロイド性抗炎症薬(NSAID)を開発する可能性があります。 これは、潰瘍や出血のリスクを低減した、疼痛と炎症に対する新しい治療法につながる可能性があります .
グリーンケミストリー合成
官能化チアゾロ-トリアゾールの合成のためのグリーンケミストリープロトコルを確立するための努力が払われています。 このアプローチは、化学合成の環境への影響を減らし、医薬品開発における持続可能性を促進することを目的としています .
作用機序
Target of Action
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine primarily targets the cyclooxygenase (COX1 and COX2) isoforms . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX1 and COX2 enzymes, Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Result of Action
The primary result of Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine’s action is a potent analgesic (pain-relieving) and anti-inflammatory effect . The compound has been found to be more potent than mefenamic acid, a commonly used non-steroidal anti-inflammatory drug .
生化学分析
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine and α-glucosidase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on α-glucosidase can lead to reduced glucose levels within cells, impacting cellular energy metabolism . Additionally, thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, such as α-glucosidase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may lead to adaptive cellular responses, such as changes in gene expression or enzyme activity, which could influence its long-term efficacy.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or organ dysfunction. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibitory effect on α-glucosidase impacts carbohydrate metabolism, leading to altered glucose levels and metabolic flux . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid or protein metabolism.
Transport and Distribution
The transport and distribution of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria could influence metabolic processes or cellular signaling pathways.
特性
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWSONRJGGBKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)



![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
